molecular formula C17H20Br2ClNO B1394739 4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride CAS No. 1220028-98-7

4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride

Cat. No. B1394739
M. Wt: 449.6 g/mol
InChI Key: DMXDCISMYUEUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride, also known as 4-DBNE, is a synthetic compound used for a variety of scientific research applications. It has been used to study the mechanism of action and biochemical and physiological effects of a variety of compounds, as well as for laboratory experiments.

Scientific Research Applications

Cytotoxic and Anticancer Agents

  • Piperidine derivatives, including compounds structurally related to 4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride, have been synthesized and studied for their potential as cytotoxic and anticancer agents. For instance, a study by Dimmock et al. (1998) found that certain piperidines displayed significant cytotoxicity toward murine and human tumor cells, highlighting their potential as a new class of cytotoxic agents (Dimmock et al., 1998).

Anti-acetylcholinesterase Activity

  • Piperidine derivatives have been explored for their anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of neurodegenerative diseases. Sugimoto et al. (1990) synthesized and evaluated a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-AChE activity, finding that certain derivatives were potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990).

Crystal and Molecular Structure Analysis

  • The crystal and molecular structures of piperidine derivatives, including those similar to 4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride, have been extensively studied. For example, Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride by single crystal X-ray diffraction, contributing to the understanding of the structural properties of such compounds (Szafran et al., 2007).

Fluorescent pH Sensors

  • Piperidine-naphthalimide derivatives, related to the compound , have been synthesized and studied for their potential as novel fluorescent pH sensors. Cui et al. (2004) explored compounds with strong fluorescence quenching and red shift in acidic conditions, indicating their suitability as pH sensors (Cui et al., 2004).

Growth-Promoting Activity

  • Some piperidine derivatives have been investigated for their growth-promoting activity in agricultural applications. Omirzak et al. (2013) found that certain piperidine derivatives enhanced the productivity of beetroot seeds and potatoes, demonstrating their potential use in enhancing agricultural yield (Omirzak et al., 2013).

properties

IUPAC Name

4-[2-(1,6-dibromonaphthalen-2-yl)oxyethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Br2NO.ClH/c18-14-2-3-15-13(11-14)1-4-16(17(15)19)21-10-7-12-5-8-20-9-6-12;/h1-4,11-12,20H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXDCISMYUEUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride

CAS RN

1220028-98-7
Record name Piperidine, 4-[2-[(1,6-dibromo-2-naphthalenyl)oxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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